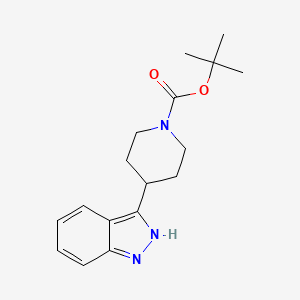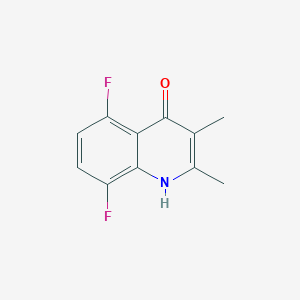
5,8-二氟-2,3-二甲基-1,4-二氢喹啉-4-酮
描述
5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one is a chemical compound with the formula C11H9F2NO . It contains a total of 25 bonds, including 16 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 aromatic secondary amine .
Molecular Structure Analysis
The molecular structure of 5,8-Difluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one is characterized by the presence of two six-membered rings and one ten-membered ring . The compound also contains an aromatic ketone and an aromatic secondary amine .科学研究应用
合成和结构表征
对喹啉衍生物的合成和结构表征已被广泛探索,包括类似于5,8-二氟-2,3-二甲基-1,4-二氢喹啉-4-酮的化合物,在化学和材料科学的各个领域中具有潜在应用。例如,开发新型硼二吡咯甲烷(Bodipy)衍生物,取代了8-羟基喹啉,为合成类似结构化合物提供了见解。这些衍生物已被合成和表征,展示了由于其分子结构和取代基的立体构型而受到影响的OFF-ON-OFF型荧光行为,表现出独特的pH感应性能 (Chen et al., 2011)。
催化活性和化学转化
对涉及喹啉衍生物的催化活性和化学转化的研究已经发现了各种杂环化合物的高效合成方法。一个例子是钆三氟乙酸盐催化的Hantzsch反应,提供了一个简单的方法来生产多羟基喹啉衍生物,展示了喹啉衍生物在促进有机合成中的潜力 (Mansoor et al., 2017)。
荧光性能和光物理应用
喹啉衍生物的荧光性能具有重要意义。对苯-氟代的2,2-二甲基-2,3-二氢-1H-喹啉-4-酮的研究揭示了它们作为光荧光材料的潜力。这些化合物表现出类似的荧光性质,尽管氟取代基有所不同,表明它们在设计荧光探针和材料方面的有用性 (Politanskaya et al., 2015)。
抗氧化和细胞毒活性
喹啉衍生物的抗氧化和细胞毒活性对于它们的潜在治疗应用至关重要。一些苯-氟代的2,2-二甲基-2,3-二氢-1H-喹啉-4-酮对某些癌细胞系表现出增强的细胞毒效应,同时展现出显著的抗氧化性能。这表明它们在开发新的治疗药物方面具有潜力 (Politanskaya et al., 2016)。
属性
IUPAC Name |
5,8-difluoro-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c1-5-6(2)14-10-8(13)4-3-7(12)9(10)11(5)15/h3-4H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWABXIOQUMMYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=CC(=C2C1=O)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)
![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)
![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)
![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)
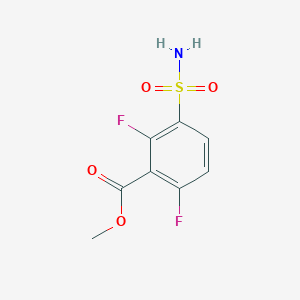
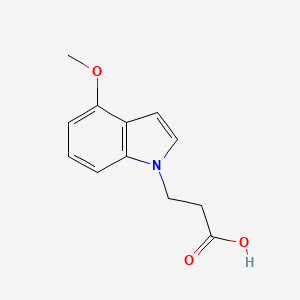
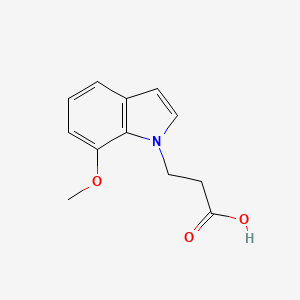
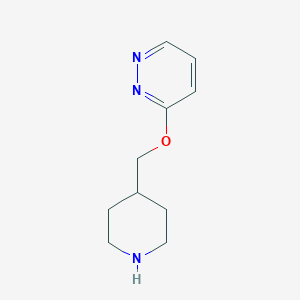
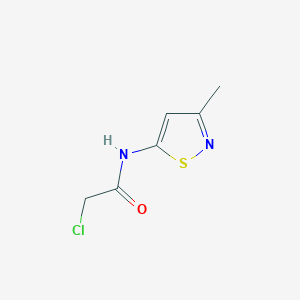
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
